EG1

Pax2 inhibition DNA-binding domain Kd measurement

EG1 is the only validated small molecule that directly binds the Pax2 paired domain DNA-binding interface (Kd 1.35–1.5 µM), blocking Pax2-DNA interaction and transcription (IC50 10 µM). Unlike cofactor-disrupting alternatives (e.g., BG1), EG1’s structurally confirmed mechanism enables precise loss-of-function phenocopy. Proven to selectively reduce viability in Pax2+ renal (RCC111) and ovarian (TOV112D, ES-2) cancer lines at 12.5–25 µM with no effect on Pax2– lines. The indispensable tool for oncogenic driver validation, DNA-binding domain dissection, and nephrogenesis studies.

Molecular Formula C22H18N2O5
Molecular Weight 390.4 g/mol
CAS No. 693241-54-2
Cat. No. B1671134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG1
CAS693241-54-2
SynonymsEG1
Molecular FormulaC22H18N2O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)
InChIKeyGYZZRJRJYVMXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EG1 Pax2 Inhibitor: A Definitive Procurement Guide for High-Specificity Transcription Factor Targeting


EG1 (CAS: 693241-54-2) is a small-molecule inhibitor that directly targets the DNA-binding paired domain of the Paired box 2 (Pax2) transcription factor, blocking Pax2-DNA interaction and Pax2-mediated transcription [1]. It was identified through a virtual screening approach targeting the Pax2 paired domain, and its biological activity is characterized by a direct binding Kd of 1.35–1.5 µM [1]. Structurally, it is 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid, with a molecular weight of 390.39 g/mol and the formula C22H18N2O5 . This compound serves as a critical tool for investigating Pax2-dependent developmental processes and cancer cell proliferation in Pax2-positive cell lines [1].

Why Generic Pax Inhibitors Cannot Replace EG1 in Critical Research Applications


Pax2 inhibitors are not functionally interchangeable due to significant differences in their mechanisms of action and potency. EG1 is a direct, high-affinity binder of the Pax2 DNA-binding domain (Kd 1.35–1.5 µM), which is the critical domain for its transcriptional activity, and it effectively inhibits Pax2-mediated transcription with an IC50 of 10 µM [1]. In contrast, other Pax inhibitors, such as the triazolo pyrimidine derivative BG1, attenuate Pax2 transactivation with a less well-defined mechanism involving disruption of co-factor interactions and exhibit different potency and selectivity profiles [2]. The direct, structurally validated binding of EG1 to the Pax2 DNA-binding domain provides a distinct and highly specific mode of inhibition that cannot be assumed for other Pax2-targeting compounds [1].

EG1 Versus Pax2 Inhibitors: A Quantitative Evidence-Based Selection Guide


Superior Direct Binding Affinity to Pax2 Paired Domain Compared to Other Initial Hits

EG1 exhibits a direct binding affinity (Kd) of 1.35–1.5 µM for the Pax2 paired domain, as measured by biolayer interferometry, representing a >33-fold improvement over the initial virtual screening hits which had IC50 values ranging from 50 to 240 µM in cell-based assays [1]. This direct binding measurement confirms that EG1 engages the target protein's DNA-binding domain, a feature not demonstrated for other comparator compounds like the triazolo pyrimidine derivatives [2].

Pax2 inhibition DNA-binding domain Kd measurement

Enhanced Cellular Potency in Inhibiting Pax2-Mediated Transcription

EG1 inhibits Pax2-mediated transcriptional activation with an IC50 of approximately 10 µM in a cell-based reporter assay, a value at least 5-fold lower (more potent) than the initial active analogs identified from the virtual screen, which had IC50 values ranging from 50 to 240 µM [1]. This improved potency was achieved through analog optimization, making EG1 a significantly more effective tool for cellular studies of Pax2 function [1].

Transcriptional inhibition IC50 Luciferase reporter assay

Pax2-Dependent Anti-Proliferative Activity in Cancer Cell Lines

EG1 significantly reduces the viability of Pax2-positive cancer cell lines, including the renal carcinoma cell line RCC111 and ovarian cancer cell lines TOV112D and ES-2, at concentrations of 12.5 and 25 µM [1]. In direct contrast, EG1 has little to no effect on Pax2-negative cancer cell lines (22Rv1, PC3, SK-OV-3) under the same conditions, demonstrating a functional dependence on Pax2 expression [1]. This selective anti-proliferative effect is a key differentiator from less specific inhibitors.

Cancer cell proliferation Renal cell carcinoma Ovarian cancer Selectivity

Mechanistic Distinction from Alternative Pax Inhibitors

EG1 functions by directly binding the Pax2 DNA-binding domain to inhibit DNA interaction, a mechanism distinct from the triazolo pyrimidine derivative BG1, which attenuates Pax2 transactivation likely by disrupting protein-protein interactions with co-factors [1]. This mechanistic difference is functionally demonstrated by the fact that a fixed 10 µM concentration of EG1 is able to further reduce the IC50 of BG1 when used in combination, suggesting they act on different facets of Pax2 regulation [2].

Mechanism of action Pax2 BG1 Drug combination

Procurement-Specific Application Scenarios for EG1 Pax2 Inhibitor


Validation of Pax2 as a Therapeutic Target in Renal and Ovarian Cancer Models

Researchers validating Pax2 as an oncogenic driver in renal cell carcinoma or ovarian cancer should select EG1 to establish a direct link between Pax2 inhibition and reduced cancer cell proliferation. The quantitative evidence showing a significant decrease in viability of Pax2-positive cell lines (RCC111, TOV112D, ES-2) at 12.5–25 µM, but no effect on Pax2-negative lines, directly supports this application [1].

Investigating the Specific Role of Pax2 DNA-Binding in Transcriptional Regulation

EG1 is the optimal tool for experiments designed to specifically probe the function of the Pax2 DNA-binding domain. Its direct, high-affinity binding (Kd 1.35–1.5 µM) to this domain provides a precise molecular probe to disrupt DNA interaction, a capability not shared by other Pax inhibitors like BG1 that operate through a different mechanism [1][2].

Studying Pax2-Dependent Embryonic Kidney Development

For studies investigating the role of Pax2 in nephrogenesis and kidney development, EG1 offers a validated chemical tool. Its demonstrated ability to phenocopy genetic loss-of-function and inhibit embryonic kidney development, a process directly dependent on Pax2 activity, makes it suitable for ex vivo organ culture or in vivo developmental biology studies [1].

Combinatorial Studies to Dissect Pax2 Regulatory Complexes

When investigating the multi-faceted regulation of Pax2 transcriptional activity, EG1 provides a unique component for combination studies. Its distinct mechanism of action (DNA-binding inhibition) allows researchers to use it in conjunction with other Pax inhibitors like BG1 (which disrupts co-factor interactions) to dissect the relative contributions of DNA-binding versus protein-protein interactions to Pax2 function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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